

Application Notes and Protocols: Friedel–Crafts Reaction in the Synthesis of Olympicene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olympicene*

Cat. No.: *B12720946*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intramolecular Friedel–Crafts acylation reaction, a key step in the synthesis of **olympicene** (6H-benzo[cd]pyrene). The procedure outlined is based on the initial synthesis developed by Mistry and Fox.

Introduction

Olympicene is a polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, resembling the Olympic rings. Its unique electronic and optical properties make it a molecule of interest for applications in materials science, including organic electronics and solar cells. The synthesis of **olympicene** involves a multi-step sequence, with a crucial cyclization step achieved through an intramolecular Friedel–Crafts acylation. This reaction forms the ketone precursor to **olympicene**.

Key Reaction: Intramolecular Friedel–Crafts Acylation

The pivotal Friedel–Crafts reaction in the **olympicene** synthesis involves the cyclization of 3-(pyren-1-yl)propanoyl chloride to form 4,5-dihydro-3H-benzo[cd]pyren-3-one. This ketone is then further processed to yield the final **olympicene** molecule.

Reaction Scheme:

3-(pyren-1-yl)propanoyl chloride → 4,5-dihydro-3H-benzo[cd]pyren-3-one

Experimental Protocol

This protocol details the synthesis of the ketone precursor to **olympicene** via an intramolecular Friedel–Crafts acylation.

Materials:

- 3-(Pyren-1-yl)propanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous Dichloromethane (DCM)
- Aluminum chloride (AlCl_3)
- Hydrochloric acid (HCl), 2M aqueous solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Nitrogen gas (for inert atmosphere)

Equipment:

- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer with heating mantle
- Ice bath

- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Standard laboratory glassware

Procedure:

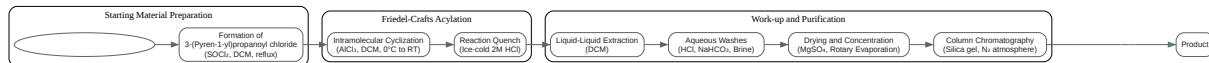
Step 1: Synthesis of 3-(Pyren-1-yl)propanoyl chloride

- To a solution of 3-(pyren-1-yl)propanoic acid in anhydrous dichloromethane, add thionyl chloride (2 equivalents) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
- Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 3-(pyren-1-yl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel–Crafts Acylation

- Dissolve the crude 3-(pyren-1-yl)propanoyl chloride in anhydrous dichloromethane under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add aluminum chloride (1.1 equivalents) portion-wise to the stirred solution. The color of the solution will typically change, indicating the progress of the reaction.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold 2M hydrochloric acid.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.


Step 3: Purification

- Purify the crude product by column chromatography on silica gel. It has been noted that the product can degrade on the column; therefore, purification under a dinitrogen atmosphere is recommended to improve yield.[\[1\]](#)
- Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4,5-dihydro-3H-benzo[cd]pyren-3-one.

Data Presentation

Parameter	Value	Reference
Starting Material	3-(Pyren-1-yl)propanoic acid	[1]
Acylating Agent	Thionyl chloride	[1]
Catalyst	Aluminum chloride (AlCl ₃)	[1]
Solvent	Dichloromethane (DCM)	[1]
Reaction Temperature	0 °C to room temperature	[1]
Reaction Time	3 hours	[1]
Product	4,5-dihydro-3H-benzo[cd]pyren-3-one	[1]
Purification Method	Column Chromatography (under N ₂)	[1]

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the Friedel–Crafts acylation step in **olympicene** synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Friedel–Crafts Reaction in the Synthesis of Olympicene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12720946#protocol-for-friedel-crafts-reaction-in-olympicene-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com